![molecular formula C7H8N2O3 B14469637 3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide CAS No. 70792-60-8](/img/structure/B14469637.png)
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide is an organic compound with the molecular formula C7H9NO2 This compound is characterized by the presence of an oxo group, an imino group, and a prop-2-yn-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide typically involves the reaction of a suitable precursor with hydroxylamine and propargyl alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime and subsequent amidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the prop-2-yn-1-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, facilitating the attachment of the compound to biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-N-(prop-2-yn-1-yl)butanamide: Similar in structure but lacks the imino group.
2-(Prop-2-yn-1-yloxy)naphthalene: Contains a naphthalene ring instead of the butanamide backbone.
Uniqueness
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide is unique due to the presence of both the oxime and prop-2-yn-1-yloxy groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in different fields of research make it a valuable compound.
Propriétés
Numéro CAS |
70792-60-8 |
|---|---|
Formule moléculaire |
C7H8N2O3 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
3-oxo-2-prop-2-ynoxyiminobutanamide |
InChI |
InChI=1S/C7H8N2O3/c1-3-4-12-9-6(5(2)10)7(8)11/h1H,4H2,2H3,(H2,8,11) |
Clé InChI |
AOXUIGBKUKVIHS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=NOCC#C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
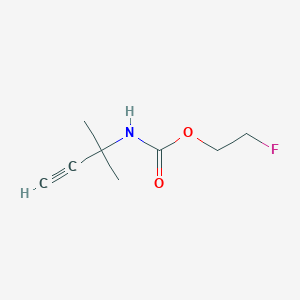
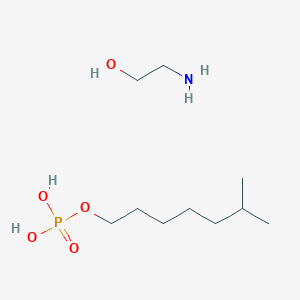

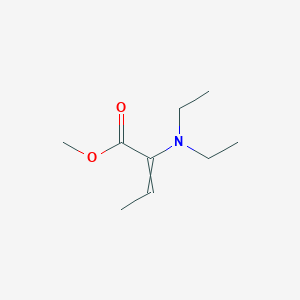
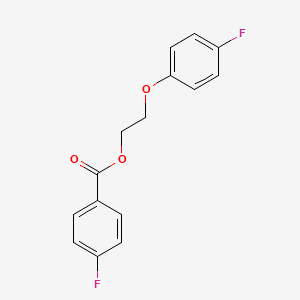
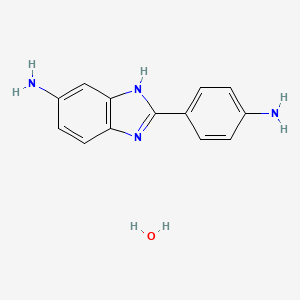

![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
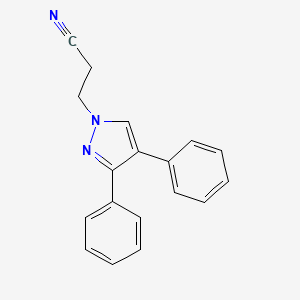

![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
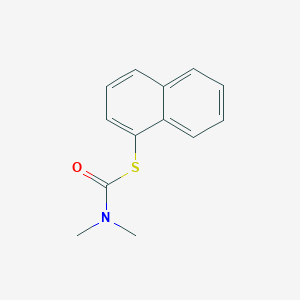
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)
